3-Chloro-4-methoxypyridazine
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Overview
Description
3-Chloro-4-methoxypyridazine: is a chemical compound belonging to the pyridazine family. It has the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This compound is of interest due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxypyridazine can be synthesized through the methoxylation of 3,6-dichloro-4-methoxypyridazine using sodium methoxide. The reaction involves heating a solution of 3,6-dichloro-4-methoxypyridazine in methanol with sodium methoxide under reflux conditions for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the methoxylation process mentioned above, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: Replacement of the chlorine atom with other substituents under appropriate conditions.
Common Reagents and Conditions:
Sodium Methoxide: Used for methoxylation reactions.
Methanol: Common solvent for reactions involving this compound.
Major Products Formed:
Dimethoxypyridazines: Formed through further methoxylation of this compound.
Scientific Research Applications
3-Chloro-4-methoxypyridazine has gained attention in scientific research due to its potential biological activity. It is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological effects and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Another methoxypyridazine derivative with similar chemical properties.
3,4,5-Trichloropyridazine: A precursor in the synthesis of various methoxypyridazines.
Uniqueness: 3-Chloro-4-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
IUPAC Name |
3-chloro-4-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXZTXXGJBEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308932 |
Source
|
Record name | 3-Chloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-81-2 |
Source
|
Record name | 3-Chloro-4-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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